molecular formula C10H14N2O2S B13260507 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione

Cat. No.: B13260507
M. Wt: 226.30 g/mol
InChI Key: KNGLTRZSSXXAKE-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione is a heterocyclic compound that contains a benzothiazepine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carbonyl functional groups within the structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, solvent systems, and reaction conditions. Continuous flow reactors and other advanced technologies may also be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and carbonyl groups within the structure allow it to form hydrogen bonds and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine derivatives: These compounds share the benzothiazepine core and exhibit similar chemical reactivity and potential biological activity.

    Thiazepine derivatives: These compounds contain a thiazepine ring and have comparable properties.

Uniqueness

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione is unique due to the presence of both amino and carbonyl functional groups within its structure

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-methyl-1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-7-amine

InChI

InChI=1S/C10H14N2O2S/c1-12-4-5-15(13,14)10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7,11H2,1H3

InChI Key

KNGLTRZSSXXAKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCS(=O)(=O)C2=C(C1)C=C(C=C2)N

Origin of Product

United States

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